

# A Technical Guide to the Spectroscopic Analysis of 6-Nitrochroman-4-one

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## Compound of Interest

Compound Name: 6-Nitrochroman-4-one

Cat. No.: B1309135

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This technical guide provides a detailed overview of the expected spectroscopic data for **6-Nitrochroman-4-one**, a versatile compound utilized in organic synthesis and with potential applications in materials science and the development of fluorescent probes.[\[1\]](#) Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. It also outlines the standard experimental protocols required for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Chemical Structure

IUPAC Name: 6-nitro-2,3-dihydro-4H-chromen-4-one Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>4</sub> Molecular Weight: 193.16 g/mol CAS Number: 68043-53-8[\[2\]](#)

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## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **6-Nitrochroman-4-one**. These predictions are derived from established principles of spectroscopy and data for structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~8.5	d	~2.5
H-7	~8.3	dd	~8.8, 2.5
H-8	~7.2	d	~8.8
H-2 ( $\text{CH}_2$ )	~4.6	t	~6.5
H-3 ( $\text{CH}_2$ )	~2.9	t	~6.5

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum will reflect the different chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~67
C-3	~38
C-4 (C=O)	~188
C-4a	~120
C-5	~128
C-6	~145
C-7	~124
C-8	~118
C-8a	~162

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H stretch	3100-3000	Medium
Aliphatic C-H stretch	3000-2850	Medium
C=O stretch (ketone)	1700-1680	Strong
Aromatic C=C stretch	1600-1585, 1500-1400	Medium
N-O stretch (nitro group)	1550-1500, 1370-1330	Strong
C-O stretch (ether)	1280-1200	Strong

## Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Value	Assignment
193.04	$[M]^+$ (Molecular Ion)
194.04	$[M+H]^+$ (Protonated Molecule)
216.03	$[M+Na]^+$ (Sodium Adduct)
Fragments	Loss of $\text{NO}_2$ , CO, and other characteristic fragments

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-Nitrochroman-4-one**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Nitrochroman-4-one** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the  $^1\text{H}$  NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.
  - Acquire the  $^{13}\text{C}$  NMR spectrum on the same instrument. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans will be necessary to achieve a good signal-to-noise

ratio.<sup>[3]</sup> Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

## Infrared (IR) Spectroscopy

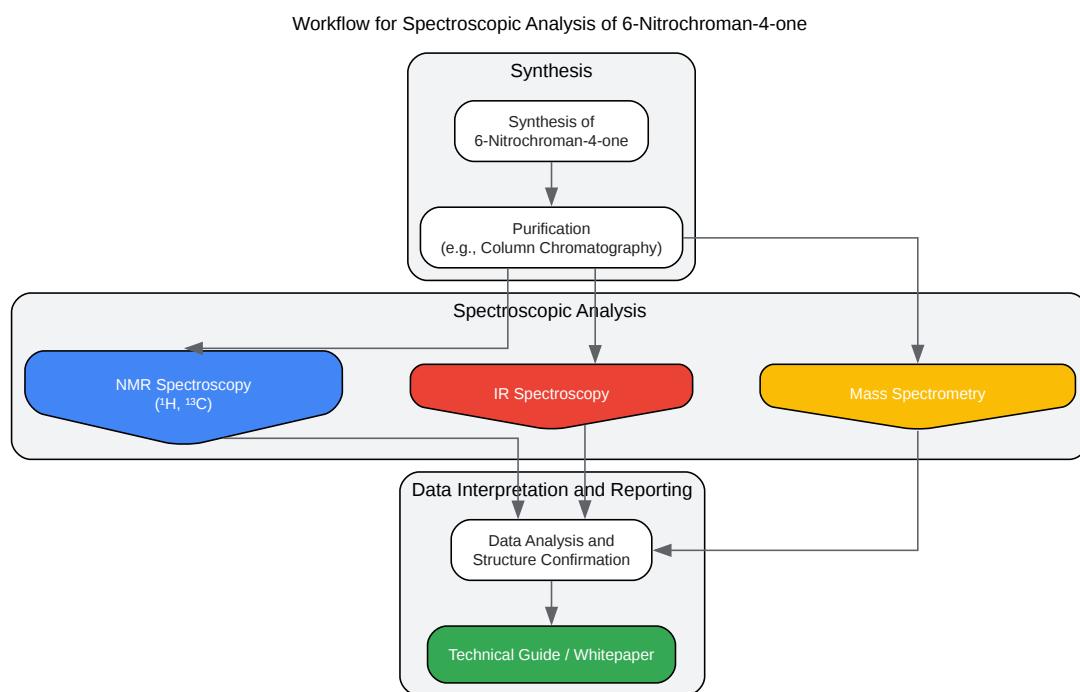
- Sample Preparation:
  - Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
  - Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Place the sample in the spectrometer.
  - Acquire the IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **6-Nitrochroman-4-one** in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a liquid chromatography (LC) system.
  - Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate charged molecules.
  - Acquire the mass spectrum over a suitable  $m/z$  range to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

# Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **6-Nitrochroman-4-one**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

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